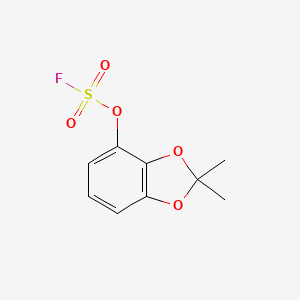

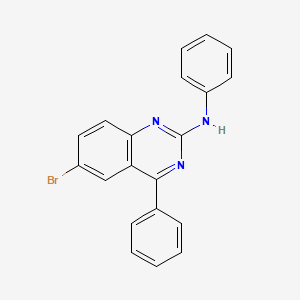

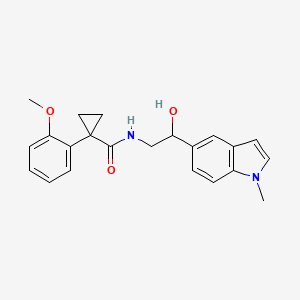

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide belongs to a broader class of compounds with significant synthetic and pharmacological interest. For instance, tetrahydroquinoline derivatives have been synthesized via practical routes for their potential as bioactive molecules. Shirasaka et al. (1990) detailed a practical synthesis route for related tetrahydroquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N. (1990). Journal of Organic Chemistry.

Potential Pharmacological Applications

Anticancer Activity : Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines to evaluate their potential as anticancer agents. These compounds showed promise in inhibiting cancer cell growth, indicating the potential therapeutic applications of tetrahydroquinoline derivatives Redda, K., Gangapuram, M., & Ardley, T. (2010). Cancer Research.

Anti-Tuberculosis Activity : Bai et al. (2011) investigated the synthesis, crystal structure, and anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, showcasing the role of quinoline derivatives in developing new treatments for tuberculosis Bai, Y., Wang, L., Chen, Y., Yuan, L., Xu, W., & Sun, T. (2011). Journal of Molecular Structure.

Neuroleptic Potential : The synthesis and evaluation of 8-aryltetrahydroisoquinolines for dopamine antagonism and potential neuroleptic activity were explored by Ellefson et al. (1980), indicating the importance of these compounds in studying neurological disorders Ellefson, C. R., Prodan, K. A., Brougham, L., & Miller, A. (1980). Journal of Medicinal Chemistry.

Anti-Inflammatory and Analgesic Agents : Abu-Hashem et al. (2020) detailed the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research underscores the potential of tetrahydroquinoline derivatives in developing new therapeutic agents Abu-Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules.

Mecanismo De Acción

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems and the changes it induces.

Propiedades

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-24-13-18(22)20-16-8-9-17-15(11-16)7-10-19(23)21(17)12-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRRAMAJKPFKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)

![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)

![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)